molecular formula C6H11NaO4S3 B12959699 O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt CAS No. 93894-04-3

O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt

Cat. No.: B12959699
CAS No.: 93894-04-3
M. Wt: 266.3 g/mol
InChI Key: TWBLZQKNRCLHCV-UHFFFAOYSA-M
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Description

O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt is a chemical compound with the molecular formula C₆H₁₁NaO₄S₃ and a molecular weight of 266.334 g/mol . It is known for its unique structure, which includes both ethyl and sulphopropyl groups attached to a dithiocarbonate moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt typically involves the reaction of ethyl dithiocarbonate with 3-sulphopropyl sodium salt under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or precipitation methods .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted dithiocarbonates .

Scientific Research Applications

O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The dithiocarbonate group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction affects various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Sodium diethyldithiocarbamate
  • Potassium ethyl xanthate
  • Sodium ethyl xanthate

Uniqueness

O-Ethyl S-(3-sulphopropyl) dithiocarbonate, sodium salt is unique due to its combination of ethyl and sulphopropyl groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher solubility in water and enhanced reactivity in certain chemical reactions .

Properties

CAS No.

93894-04-3

Molecular Formula

C6H11NaO4S3

Molecular Weight

266.3 g/mol

IUPAC Name

sodium;3-ethoxycarbothioylsulfanylpropane-1-sulfonate

InChI

InChI=1S/C6H12O4S3.Na/c1-2-10-6(11)12-4-3-5-13(7,8)9;/h2-5H2,1H3,(H,7,8,9);/q;+1/p-1

InChI Key

TWBLZQKNRCLHCV-UHFFFAOYSA-M

Canonical SMILES

CCOC(=S)SCCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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